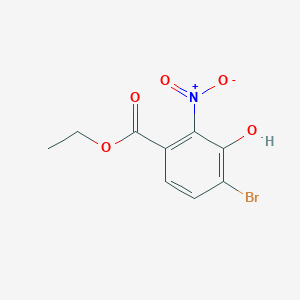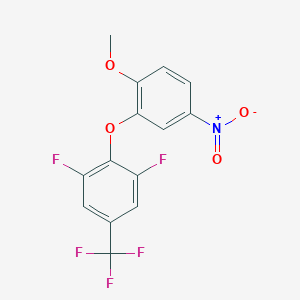
(2-Cyano-6-ethylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-6-ethylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can handle large-scale reactions with precise control over reaction parameters, ensuring consistent product quality .
化学反応の分析
Types of Reactions
(2-Cyano-6-ethylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are often used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize the boronic acid group.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted pyridines (from substitution reactions) .
科学的研究の応用
(2-Cyano-6-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism by which (2-Cyano-6-ethylpyridin-4-yl)boronic acid exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Cyanophenylboronic Acid: Similar in structure but with a cyano group on the phenyl ring instead of the pyridine ring.
6-Methylpyridin-4-ylboronic Acid: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
(2-Cyano-6-ethylpyridin-4-yl)boronic acid is unique due to the presence of both a cyano and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(2-cyano-6-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-7-3-6(9(12)13)4-8(5-10)11-7/h3-4,12-13H,2H2,1H3 |
InChIキー |
LYFGTDQLDOYJAK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)C#N)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)


